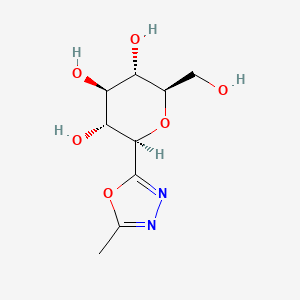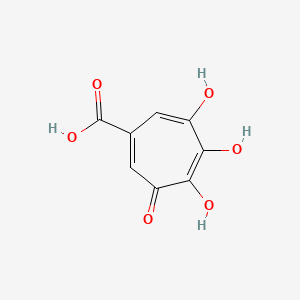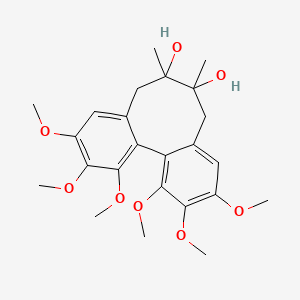
4-(2-Aminoethyl)benzenesulfonyl fluoride
Overview
Description
4-(2-AMINOETHYL)BENZENESULFONYL FLUORIDE is a water-soluble, irreversible serine protease inhibitor. It is known for its ability to inhibit a wide range of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical research due to its stability and effectiveness at low pH values .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-AMINOETHYL)BENZENESULFONYL FLUORIDE typically involves the reaction of benzenesulfonyl fluoride with 2-aminoethanol under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-AMINOETHYL)BENZENESULFONYL FLUORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl fluoride group.
Hydrolysis: In aqueous solutions, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include sulfonamides or sulfonate esters.
Hydrolysis Product: The major product of hydrolysis is the corresponding sulfonic acid.
Scientific Research Applications
4-(2-AMINOETHYL)BENZENESULFONYL FLUORIDE is extensively used in scientific research due to its potent inhibitory effects on serine proteases. Some of its applications include:
Mechanism of Action
4-(2-AMINOETHYL)BENZENESULFONYL FLUORIDE exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification results in the formation of a stable sulfonyl enzyme derivative, effectively inhibiting the protease activity . The compound can also target other residues, such as tyrosine, lysine, and histidine, under certain conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl Fluoride (PMSF): Another serine protease inhibitor with similar inhibitory constants but less stability at low pH.
Diisopropylfluorophosphate (DFP): A fluorophosphonate compound that also inhibits serine proteases but is more toxic compared to 4-(2-AMINOETHYL)BENZENESULFONYL FLUORIDE.
Uniqueness
This compound is unique due to its high stability in aqueous solutions and low toxicity compared to other serine protease inhibitors. Its ability to inhibit a broad range of proteases makes it a valuable tool in biochemical and medical research .
Properties
IUPAC Name |
4-(2-aminoethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSKVZWGBWPBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187844 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonylfluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34284-75-8 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34284-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)benzenesulfonylfluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034284758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)Benzenesulfonyl Fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(2-Aminoethyl)benzenesulfonylfluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5D36L5354 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)
![4-[4-[(5,6-Dimethyl-1-benzimidazolyl)sulfonyl]phenyl]sulfonylmorpholine](/img/structure/B1219873.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B1219874.png)

![2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide](/img/structure/B1219876.png)

![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)





![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)

